5-Bromo-4-tert-butyl-pyridin-2-ylamine
Description
5-Bromo-4-tert-butyl-pyridin-2-ylamine is a pyridine derivative characterized by a bromine atom at position 5, a bulky tert-butyl group at position 4, and an amino (-NH₂) group at position 2. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino group enables further functionalization for pharmaceutical or agrochemical applications. The tert-butyl group introduces steric hindrance, which may influence regioselectivity and reaction kinetics in substitution or coupling reactions .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-4-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)6-4-8(11)12-5-7(6)10/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
YDHYWRXATJRYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Bromo-4-tert-butyl-pyridin-2-ylamine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance compared to smaller substituents (e.g., methyl or iodine). This can slow reaction rates in cross-couplings but improve regioselectivity in electrophilic substitutions . In contrast, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) has a methyl group at position 4, offering less steric resistance and higher reactivity in coupling reactions .
Electronic Effects: Bromine at position 5 in all listed compounds enhances electrophilic substitution reactivity.
Functional Group Flexibility: The amino group in this compound allows for derivatization into amides or imines, whereas 5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0) has a pre-methylated amino group, limiting further modification at that site .
Thermal Stability :
- The tert-butyl group improves thermal stability compared to methyl or iodine substituents, making the compound suitable for high-temperature reactions .
Research Implications
- Pharmaceutical Synthesis : The tert-butyl group’s steric bulk may aid in designing kinase inhibitors where selective binding is critical .
- Catalysis : Iodine-substituted analogues (e.g., 5-Bromo-3-iodopyridin-2-ylamine) highlight the role of halogens in tuning reactivity for transition-metal-catalyzed reactions .
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